molecular formula C13H15FN4OS B2407603 3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide CAS No. 2380044-82-4

3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2407603
CAS No.: 2380044-82-4
M. Wt: 294.35
InChI Key: QEBDGIFZOYGUFJ-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a thiazolo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminothiazoles and halopyridines[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Subsequent steps may include fluorination, N-alkylation, and amide formation to introduce the desired functional groups[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide may be used to study biological processes and pathways. Its potential as a bioactive molecule can be explored in various assays and experiments.

Medicine: The compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic properties. It could be developed into a drug candidate for treating various diseases, given its structural features and biological activity.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • Thiazolo[4,5-c]pyridine derivatives: These compounds share the thiazolo[4,5-c]pyridine core but may differ in their substituents and functional groups.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring structure, which may have different substituents and functional groups.

Uniqueness: 3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide stands out due to its specific combination of fluorine, dimethyl, and thiazolo[4,5-c]pyridine moieties, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4OS/c1-17(2)11(19)13(14)4-6-18(8-13)12-16-9-7-15-5-3-10(9)20-12/h3,5,7H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBDGIFZOYGUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NC3=C(S2)C=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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